molecular formula C30H50O B7945317 Euphol

Euphol

Cat. No. B7945317
M. Wt: 426.7 g/mol
InChI Key: CAHGCLMLTWQZNJ-WZLOIPHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euphol is a triterpenoid.
Euphol is a natural product found in Euphorbia nicaeensis, Euphorbia boetica, and other organisms with data available.

Scientific Research Applications

  • Colitis Treatment : Euphol has been effective in attenuating colitis in mice, suggesting potential for managing inflammatory bowel diseases. Its action is likely associated with the inhibition of pro-inflammatory mediators and cytokines, and the reduction of nuclear factor-κB (NF-κB) activation (Dutra et al., 2011).

  • Cancer Therapy : Euphol exhibited cytotoxic effects against various cancer cell lines, including leukemia, melanoma, and gastrointestinal cancers. It seems to induce cell death, potentially through apoptosis, and exhibits selectivity against certain cancer types (Cruz et al., 2018). Additionally, euphol has shown promising antitumor effects against glioblastoma cells and has been suggested as a potential therapeutic agent for brain tumors (Silva et al., 2018).

  • Pharmacokinetics and Stability : Studies have evaluated the stability, distribution, and metabolism of euphol, noting its moderate plasma protein binding and potential for phase II liver metabolism. This information is crucial for developing euphol as an anticancer agent (Cruz et al., 2018).

  • Pain Management : Euphol has been investigated for its antinociceptive effects in inflammatory and neuropathic pain models. It may interact with the cannabinoid system, offering a novel approach to pain management (Dutra et al., 2012).

  • Anti-Inflammatory Properties : Euphol's anti-inflammatory action has been demonstrated in skin inflammation models. It inhibits pro-inflammatory mediators, suggesting its potential for treating skin disorders like psoriasis and atopic dermatitis (Passos et al., 2013).

  • Immunomodulatory Effects : Euphol's effect on the immune system includes modulating complement pathways and inhibiting neutrophil chemotaxis, hinting at its potential for treating complement-related inflammatory diseases (Oliveira et al., 2021).

properties

IUPAC Name

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGCLMLTWQZNJ-WZLOIPHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318412
Record name (+)-Euphol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Euphol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Euphol

CAS RN

514-47-6
Record name (+)-Euphol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Euphol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Euphol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

116 °C
Record name Euphol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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